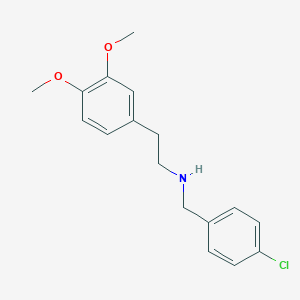![molecular formula C20H32N2O2 B249033 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane involves the inhibition of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ activity by binding to its ATP-binding site. This results in the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can increase insulin sensitivity and glucose uptake in adipocytes, which could potentially be useful in the treatment of diabetes. It has also been found to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane in lab experiments is its specificity towards 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These include investigating its efficacy in animal models of various diseases, optimizing its pharmacokinetic properties, and developing more water-soluble analogs for use in experiments that require high solubility.
Conclusion:
In conclusion, 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its specificity towards 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ and its ability to activate downstream signaling pathways make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane involves the reaction of 2,4-dimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with azepane to obtain the final compound. This synthesis method has been reported in several scientific publications and is considered reliable.
Applications De Recherche Scientifique
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of glycogen synthase kinase-3 beta (1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ), an enzyme that plays a crucial role in several cellular processes, including insulin signaling, cell proliferation, and differentiation. Inhibition of 1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepaneβ has been linked to the treatment of various diseases such as diabetes, Alzheimer's disease, and cancer.
Propriétés
Nom du produit |
1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane |
|---|---|
Formule moléculaire |
C20H32N2O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-8-7-17(20(15-19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3 |
Clé InChI |
AZJUPOOOQKUGQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)







